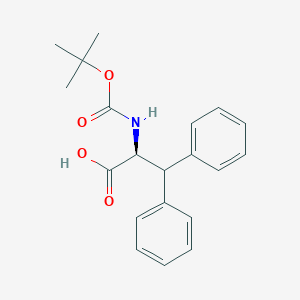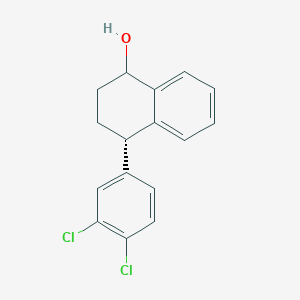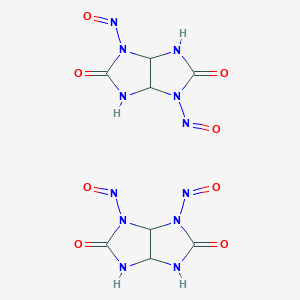
Dnsgu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dnsgu, also known as 1,3-dinitrosoguanidine, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. This compound is a potent mutagen that has been used to study the mechanisms of mutagenesis and carcinogenesis.
Mecanismo De Acción
Dnsgu induces mutations in DNA by alkylating the purine bases, particularly guanine. The alkylation of guanine leads to the formation of adducts that can cause base-pair substitutions, deletions, and insertions. The mutations induced by this compound are predominantly G:C to A:T transitions.
Biochemical and Physiological Effects:
This compound has been shown to have both genotoxic and cytotoxic effects on cells. It induces DNA damage and activates DNA repair pathways. This compound also induces cell cycle arrest and apoptosis in cells. The genotoxic and cytotoxic effects of this compound are dose-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dnsgu is a potent mutagen that can induce mutations at low concentrations. It is easy to use and can be incorporated into a variety of experimental systems. However, this compound is highly reactive and can be toxic to cells at high concentrations. It also has a short half-life and must be freshly prepared for each experiment.
Direcciones Futuras
For the use of Dnsgu include the development of new cancer therapies and the study of its effects on epigenetic modifications, RNA metabolism, and evolution.
Métodos De Síntesis
Dnsgu is synthesized by the reaction of nitrous acid with guanidine. The reaction produces a yellow crystalline powder that is highly soluble in water. This compound is a highly reactive compound and must be handled with caution.
Aplicaciones Científicas De Investigación
Dnsgu has been used extensively in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It has been used to induce mutations in bacterial and mammalian cells and to study the effects of mutagenesis on DNA replication, transcription, and translation. This compound has also been used to study the effects of mutagenesis on the immune system and to develop new cancer therapies.
Propiedades
Número CAS |
157203-19-5 |
|---|---|
Fórmula molecular |
C8H8N12O8 |
Peso molecular |
400.23 g/mol |
Nombre IUPAC |
3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12) |
Clave InChI |
KOYQMJBNKAOSGP-UHFFFAOYSA-N |
SMILES |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
SMILES canónico |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
Sinónimos |
dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



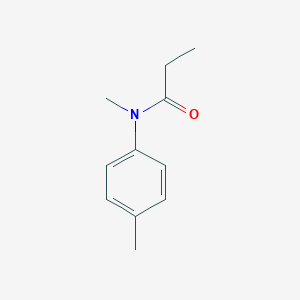
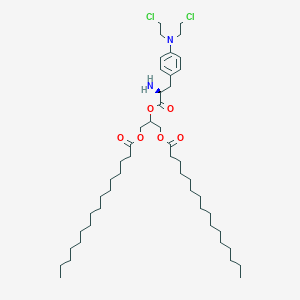
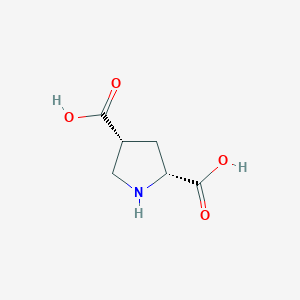
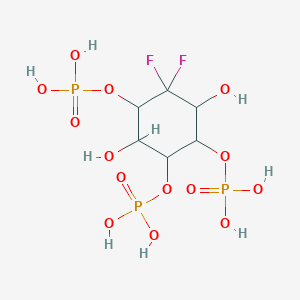
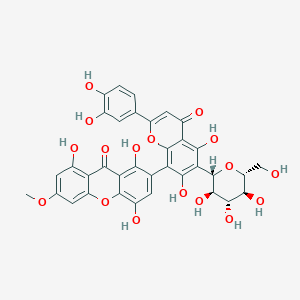
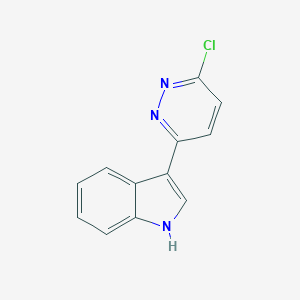
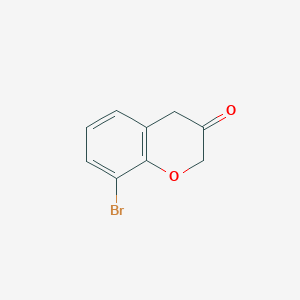
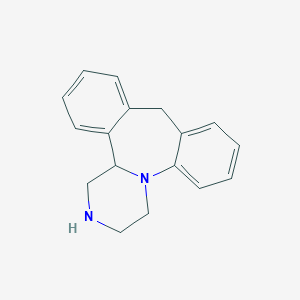
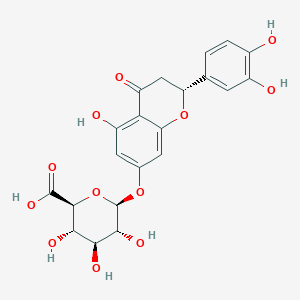
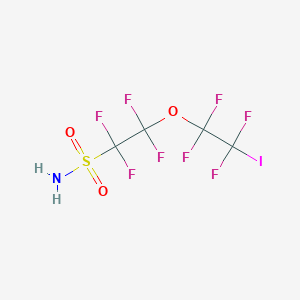
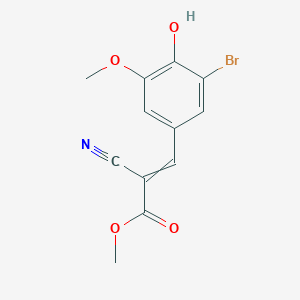
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
